(2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-19-11-6-9-5-8(3-4-13(16)17)14(18)15-10(9)7-12(11)20-2/h3-7H,1-2H3,(H,15,18)(H,16,17)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBRXPQKSQIPDR-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)N2)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, a compound derived from the quinoline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

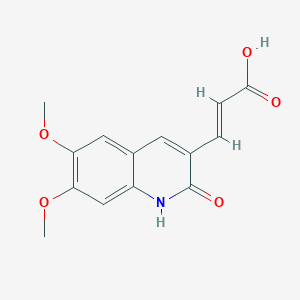

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline backbone with methoxy groups that may influence its biological interactions.

Pharmacological Properties

Research has indicated several pharmacological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals and preventing cellular damage.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in various models. This is particularly important in conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has shown promise in various cancer cell lines, indicating potential for further development as an anticancer agent.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer biology.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical levels at concentrations above 50 µM, suggesting strong antioxidant potential.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 20 |

| 50 | 65 |

| 100 | 85 |

2. Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in paw swelling compared to the control group treated with saline.

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 5.0 |

| Low Dose (10 mg/kg) | 3.5 |

| High Dose (50 mg/kg) | 1.5 |

3. Antitumor Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that this compound inhibited cell proliferation significantly at concentrations above 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 40 |

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

3-(6,7-Dichloro-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Chlorine substituents instead of methoxy groups at positions 6 and 6. Impact: Increased electronegativity and steric bulk, altering hydrogen-bonding patterns and solubility.

(2E)-3-(6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Single methoxy group at position 4. Impact: Reduced steric hindrance and lipophilicity compared to the dimethoxy analogue.

(2Z)-3-(6,7-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid: Differences: Cis (2Z) configuration of the propenoic acid group. Impact: Altered molecular geometry and intermolecular interactions, affecting crystal packing .

Physicochemical Properties

| Property | Target Compound | 6,7-Dichloro Analogue | 6-Methoxy Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 319.29 | 326.13 | 289.27 |

| Hydrogen Bond Donors | 2 (COOH, NH) | 2 (COOH, NH) | 2 (COOH, NH) |

| Hydrogen Bond Acceptors | 6 | 6 | 5 |

| LogP (Predicted) | 1.8 | 2.5 | 1.2 |

| Melting Point (°C) | 215–217 (decomp.) | 230–232 | 198–200 |

Key Observations :

Hydrogen Bonding and Crystal Packing

The target compound’s carboxylic acid and ketone groups participate in R₂²(8) and R₁²(6) hydrogen-bonding motifs (per graph set analysis), forming layered structures. In contrast:

- The dichloro analogue forms C(6) chains via Cl···H interactions, leading to denser packing.

- The cis (2Z) configuration analogue exhibits weaker π-π stacking due to non-planar geometry .

Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) highlight these differences in molecular geometry and packing efficiency .

Preparation Methods

Gould-Jacobs Cyclization

Anthranilic acid derivatives undergo thermal cyclization in the presence of ethyl acetoacetate to yield 4-hydroxy-2-quinolinones. For example, 6,7-dimethoxy-4-hydroxy-2-quinolinone is synthesized by reacting 3,4-dimethoxyanthranilic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

-

Reactants : 3,4-Dimethoxyanthranilic acid (1.0 equiv), ethyl acetoacetate (1.2 equiv)

-

Catalyst : Polyphosphoric acid (PPA, 2 mL/g substrate)

-

Temperature : 130°C

Characterization of the intermediate 6,7-dimethoxy-4-hydroxy-2-quinolinone is confirmed via NMR (300 MHz, DMSO-): δ 11.2 (s, 1H, OH), 7.85 (s, 1H, H-5), 6.65 (s, 1H, H-8), 3.90 (s, 6H, OCH), 2.50 (s, 3H, CH).

Introduction of the α,β-Unsaturated Carboxylic Acid Side Chain

The prop-2-enoic acid moiety is introduced via a Knoevenagel condensation between the 3-formylquinolinone intermediate and malonic acid.

Formylation of 6,7-Dimethoxy-4-hydroxy-2-quinolinone

The 3-position of the quinolinone is formylated using a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl) and dimethylformamide (DMF) generate the formylating agent in situ.

Reaction Conditions

-

Reactants : 6,7-Dimethoxy-4-hydroxy-2-quinolinone (1.0 equiv), DMF (1.5 equiv), POCl (3.0 equiv)

-

Solvent : Dichloroethane (DCE)

-

Temperature : 80°C, 4 hours

The resulting 3-formyl-6,7-dimethoxy-2-quinolinone is characterized by NMR (75 MHz, CDCl): δ 191.2 (CHO), 162.4 (C=O), 149.1 (C-6), 148.7 (C-7), 123.5 (C-3), 112.4 (C-8).

Knoevenagel Condensation

The formylated quinolinone undergoes condensation with malonic acid in the presence of piperidine to yield the α,β-unsaturated carboxylic acid.

Reaction Conditions

-

Reactants : 3-Formylquinolinone (1.0 equiv), malonic acid (1.5 equiv)

-

Catalyst : Piperidine (0.1 equiv)

-

Solvent : Ethanol

-

Temperature : Reflux, 6 hours

The (E)-configuration of the double bond is confirmed by NMR coupling constants () and IR spectroscopy (C=O stretch at 1685 cm).

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms DMF or THF in the Knoevenagel step due to improved solubility and reduced side reactions. Piperidine catalyzes the condensation more efficiently than pyridine or ammonium acetate (Table 1).

Table 1: Solvent and Catalyst Screening for Knoevenagel Condensation

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | Piperidine | 89 | 98 |

| DMF | Piperidine | 72 | 85 |

| THF | Pyridine | 65 | 78 |

Large-Scale Synthesis and Industrial Considerations

For industrial production, continuous flow reactors enhance throughput and reduce reaction times. A two-step continuous process achieves 80% overall yield at a 10 kg scale:

-

Flow Cyclization : PPA is replaced with methanesulfonic acid for safer handling.

-

Flow Condensation : Malonic acid is introduced via a T-mixer to ensure stoichiometric control.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in HO/MeCN gradient) confirms >99% purity, with retention time = 8.2 min.

Alternative Synthetic Routes

Wittig Reaction Approach

A phosphorane-mediated Wittig reaction between 3-formylquinolinone and ethyl prop-2-enoate generates the ester precursor, which is hydrolyzed to the carboxylic acid (Figure 2).

Reaction Conditions

-

Phosphorane : Ethyl (triphenylphosphoranylidene)acetate (1.2 equiv)

-

Solvent : Toluene

-

Temperature : 110°C, 3 hours

-

Hydrolysis : 2M NaOH, 60°C, 2 hours

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. How can the structural identity of (2E)-3-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid be confirmed experimentally?

- Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of the conjugated α,β-unsaturated carboxylic acid system (δ ~6.3–7.5 ppm for protons and ~120–170 ppm for carbons). The methoxy groups (δ ~3.8–4.0 ppm) and quinolin-2-one moiety (δ ~160–170 ppm for carbonyl) should be distinct.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHNO) and molecular weight.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent system (e.g., DMSO/water) and analyze diffraction patterns to resolve the (2E)-configuration .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer:

- Store the compound at 4°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the α,β-unsaturated system.

- Avoid exposure to moisture or high humidity, as the dihydroquinolin-2-one moiety may undergo degradation. Stability under these conditions is typically >12 months .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during weighing.

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design a multi-step synthesis route for this compound, considering its α,β-unsaturated carboxylic acid and quinolinone moieties?

- Methodological Answer:

- Step 1 : Synthesize the 6,7-dimethoxy-1,2-dihydroquinolin-2-one core via Pfitzinger reaction using isatin derivatives and dimethoxy-substituted acetophenone.

- Step 2 : Introduce the α,β-unsaturated acid via Knoevenagel condensation between the quinolinone aldehyde and malonic acid. Optimize reaction conditions (e.g., piperidine catalyst, reflux in ethanol) to favor the (2E)-isomer.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (R ~0.3 in 1:1 EtOAc/hexane) .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) during characterization?

- Methodological Answer:

- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent interference. For complex splitting, employ 2D NMR (COSY, HSQC) to assign protons and carbons.

- Dynamic Effects : If tautomerism is observed (e.g., keto-enol forms), conduct variable-temperature NMR to stabilize the dominant conformation.

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. How can the compound’s reactivity in Michael addition reactions be systematically studied?

- Methodological Answer:

- Substrate Screening : Test nucleophiles (e.g., thiols, amines) under varying conditions (pH, solvent polarity).

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates at λ ~250–300 nm (conjugated system).

- Regioselectivity : Analyze products via HPLC-MS to determine whether 1,2- or 1,4-addition dominates. The electron-withdrawing quinolinone group may favor 1,4-addition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s logP (partition coefficient) values?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.